1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid

Beschreibung

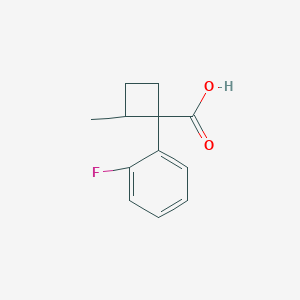

Eigenschaften

Molekularformel |

C12H13FO2 |

|---|---|

Molekulargewicht |

208.23 g/mol |

IUPAC-Name |

1-(2-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C12H13FO2/c1-8-6-7-12(8,11(14)15)9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3,(H,14,15) |

InChI-Schlüssel |

AHZBZHVEGCGGFK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC1(C2=CC=CC=C2F)C(=O)O |

Herkunft des Produkts |

United States |

Chemical structure and physical properties of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid

An In-depth Technical Guide to 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid

Abstract

This technical guide provides a comprehensive scientific overview of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid, a compound of significant interest for researchers, medicinal chemists, and drug development professionals. Due to the limited direct literature on this specific molecule, this document synthesizes information from analogous structures and foundational chemical principles to present a robust guide to its chemical structure, stereochemistry, potential synthetic pathways, and detailed analytical characterization. The guide emphasizes the causality behind experimental choices and provides validated protocols for its synthesis and analysis, establishing a framework for its application as a novel building block in drug discovery.

Introduction: Structural Rationale and Medicinal Chemistry Context

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups, improved physicochemical properties, and unique pharmacological profiles. The incorporation of strained ring systems, such as cyclobutanes, has become a prominent strategy to enhance molecular rigidity and explore new chemical space.[1][2] 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid is a exemplar of modern molecular design, integrating several key structural motifs:

-

Cyclobutane Core: This strained, puckered ring acts as a rigid scaffold, locking substituents into well-defined spatial orientations.[3][4] This rigidity can reduce the entropic penalty upon binding to a biological target, potentially increasing potency.

-

2-Fluorophenyl Group: The incorporation of fluorine into aromatic rings is a well-established tactic in drug design.[5] The 2-fluoro substituent can modulate electronic properties, improve metabolic stability by blocking sites of oxidation, and engage in specific hydrogen bonding or dipole-dipole interactions with protein targets.[5][6]

-

Carboxylic Acid: This functional group is a versatile pharmacophore, capable of forming strong ionic bonds (salt bridges) and hydrogen bonds with biological receptors. Its acidity (pKa) is a critical determinant of the molecule's ionization state, solubility, and membrane permeability.

-

2-Methyl Group: The methyl substituent adds another layer of stereochemical complexity and can be used to probe steric pockets within a binding site, potentially enhancing selectivity and potency.

This guide provides a foundational understanding of this molecule's chemical and physical properties, offering a predictive and practical framework for its synthesis, characterization, and potential deployment in drug discovery programs.

Chemical Structure and Stereoisomerism

The systematic IUPAC name for the topic compound is 1-(2-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid . Its structure contains two adjacent stereocenters at the C1 and C2 positions of the cyclobutane ring. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers.

-

Cis Isomers: (1R, 2S) and (1S, 2R) - where the 2-fluorophenyl group and the 2-methyl group are on the same face of the cyclobutane ring.

-

Trans Isomers: (1R, 2R) and (1S, 2S) - where the 2-fluorophenyl group and the 2-methyl group are on opposite faces of the ring.

The cyclobutane ring itself is not planar but exists in a puckered conformation to relieve torsional strain.[3] This puckering results in substituents adopting either pseudo-axial or pseudo-equatorial positions, which influences the molecule's overall shape and its interactions with its environment.[3][4] The conformational preference is a delicate balance between minimizing angle strain and torsional strain.[3]

Proposed Synthetic Pathway

While no direct synthesis of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid is prominently documented, a logical and robust synthetic route can be proposed based on established methodologies for constructing substituted cyclobutane rings. The following pathway leverages the alkylation of a functionalized cyclobutane precursor.

Logical Workflow for Synthesis

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Objective: To synthesize a mixture of cis/trans isomers of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid.

Step 1: Synthesis of 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile (Precursor)

-

This precursor can be synthesized via several routes, including the reaction of 2-fluorophenylacetonitrile with 1,3-dibromopropane in the presence of a strong base. This approach is analogous to the synthesis of 1,1-cyclobutanedicarboxylic acid from malonic esters.[7]

Step 2: α-Methylation of 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile

-

Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add dry tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Base Preparation: Slowly add n-butyllithium to a solution of diisopropylamine in THF to form lithium diisopropylamide (LDA) in situ. This is a strong, non-nucleophilic base ideal for creating carbanions.

-

Deprotonation: Add a solution of 1-(2-fluorophenyl)cyclobutane-1-carbonitrile in dry THF dropwise to the LDA solution at -78 °C. The proton at the C2 position is acidic and will be abstracted to form a carbanion.

-

Alkylation: After stirring for 1-2 hours, add methyl iodide (CH₃I) to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight. The carbanion will act as a nucleophile, attacking the methyl iodide in an Sₙ2 reaction. This general approach is effective for the methylation of cyclobutane carboxylate esters.[8]

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(2-fluorophenyl)-2-methylcyclobutane-1-carbonitrile.

Step 3: Hydrolysis to the Carboxylic Acid

-

Reaction: Dissolve the crude nitrile from Step 2 in ethanol and add a solution of sodium hydroxide (e.g., 6M aqueous NaOH).

-

Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. The nitrile group will be hydrolyzed to a carboxylate salt.

-

Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and cool in an ice bath. Carefully acidify the aqueous solution to pH ~2-3 with concentrated hydrochloric acid. The carboxylic acid will precipitate out of the solution.

-

Isolation: Filter the solid precipitate and wash with cold water. The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the target compound. This hydrolysis method is standard for converting esters or nitriles to carboxylic acids.[9]

Physicochemical Properties (Predicted)

As direct experimental data is unavailable, the following properties are predicted based on the molecular structure and data from analogous compounds such as 1-(2-fluorophenyl)cyclobutane-1-carboxylic acid and 2-methylcyclobutane-1-carboxylic acid.[10][11]

| Property | Predicted Value / Description | Rationale & Authoritative Context |

| Molecular Formula | C₁₂H₁₃FO₂ | Calculated from the chemical structure. |

| Molecular Weight | 208.23 g/mol | Calculated from the chemical formula. |

| Appearance | White to off-white crystalline solid | Carboxylic acids of this size are typically solids at room temperature. |

| pKa | ~4.0 - 4.5 | The electron-withdrawing fluorine atom on the phenyl ring will increase the acidity (lower the pKa) compared to non-fluorinated analogues. The pKa of fluorinated carboxylic acid bioisosteres is a key property in drug design.[5][12][13] |

| Calculated logP | ~2.5 - 3.0 | The presence of the fluorophenyl ring and methyl group increases lipophilicity compared to simpler cyclobutane carboxylic acids.[14] Lipophilicity is a critical parameter for drug absorption and distribution.[5] |

| Solubility | Soluble in organic solvents (e.g., methanol, DMSO, ethyl acetate). Poorly soluble in water at neutral pH; soluble in aqueous base. | The carboxylic acid group confers some polar character, but the hydrocarbon and aromatic portions dominate. Solubility in aqueous base is due to deprotonation to the more soluble carboxylate salt. |

| Melting Point | 130 - 160 °C (Range) | Expected to be a crystalline solid with a defined melting point. The exact value will depend on the specific stereoisomer (cis vs. trans) and crystal packing forces. Stereoisomers often have distinct melting points.[15] |

Analytical and Spectroscopic Characterization

Confirming the identity, purity, and stereochemistry of the synthesized compound requires a suite of analytical techniques. The following section details the expected results and the rationale behind each method.

Analytical Workflow

Caption: Comprehensive workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR:

-

Aromatic Region (δ 6.9-7.5 ppm): Four signals corresponding to the protons on the 2-fluorophenyl ring, exhibiting complex coupling patterns due to both H-H and H-F coupling.

-

Cyclobutane Protons (δ 1.8-3.0 ppm): A series of complex multiplets for the five protons on the cyclobutane ring. The chemical shifts and coupling constants will be highly dependent on the cis/trans stereochemistry.

-

Methyl Protons (δ ~1.2 ppm): A doublet due to coupling with the adjacent proton on C2.

-

Carboxylic Acid Proton (δ >10 ppm): A broad singlet that is exchangeable with D₂O.

-

-

¹³C NMR:

-

Approximately 10-12 distinct carbon signals are expected, depending on the symmetry of the specific isomer. Key signals include the carbonyl carbon (δ ~175-180 ppm) and the carbon attached to fluorine (large C-F coupling constant).

-

-

¹⁹F NMR:

-

This is a crucial experiment for fluorinated compounds.[16][17] A single resonance is expected for the fluorine atom, likely in the range of -110 to -130 ppm (relative to CFCl₃).[16][18] The precise chemical shift is highly sensitive to the electronic environment.[16] NMR screening methods using ¹⁹F detection are valuable for studying ligand-protein interactions.[19]

-

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion: The expected molecular ion peak [M]⁺ or [M+H]⁺ will be at m/z 208 or 209, respectively.

-

Fragmentation: Cyclobutane derivatives characteristically undergo ring cleavage upon electron impact.[20][21] Expect to see fragment ions corresponding to the loss of ethylene (C₂H₄), carbon dioxide (CO₂), and the entire cyclobutane ring.[22][23] The fragmentation pattern can provide corroborating evidence for the core structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.

-

C-F Stretch: A strong absorption in the range of 1100-1250 cm⁻¹ indicates the presence of the carbon-fluorine bond.

-

Aromatic C=C Stretches: Medium absorptions around 1450-1600 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for both purity assessment and the separation of stereoisomers.

-

Purity Analysis (Reverse-Phase): A standard C18 column with a mobile phase of acetonitrile/water (with 0.1% formic or trifluoroacetic acid to suppress ionization of the carboxyl group) can be used to determine the chemical purity of the synthesized product.

-

Chiral Separation:

-

Causality: Since the compound has two stereocenters, separating the enantiomers is critical for pharmacological studies. Direct separation of chiral carboxylic acids can be challenging but is achievable.[24] Chiral HPLC or Supercritical Fluid Chromatography (SFC) is the method of choice.[25][]

-

Methodology: Polysaccharide-based chiral stationary phases (CSPs), such as derivatized cellulose or amylose, have demonstrated broad selectivity for a wide range of chiral compounds, including carboxylic acids.[24][27][28]

-

Protocol: Chiral HPLC Separation

-

Column: Chiralpak® ID or Chiralcel® OJ-H (or equivalent polysaccharide-based CSP).

-

Mobile Phase: A non-polar mobile phase, typically a mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v).

-

Modifier: The addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase is often essential to improve peak shape and achieve resolution for acidic analytes.[27]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-230 nm.

-

Procedure: Dissolve the racemic mixture (e.g., 1 mg/mL) in the mobile phase. Equilibrate the column until a stable baseline is achieved. Inject a small volume (e.g., 10 µL) and run the analysis. The four stereoisomers should elute as distinct peaks.

-

-

Thermal Analysis (DSC/TGA)

Thermal analysis provides information on the physical properties and stability of the material.[29]

-

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated.[30] It is used to precisely determine the melting point and assess the purity of the crystalline solid. Each pure stereoisomer is expected to exhibit a sharp, distinct melting endotherm.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[29] It is used to determine the thermal stability and decomposition temperature of the compound. For this molecule, decomposition would likely begin with decarboxylation at elevated temperatures. The coupled TG-DSC-MS-FTIR technique can provide detailed information on the gaseous products evolved during decomposition.[31]

Potential Applications in Drug Discovery

The structural features of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid make it a highly attractive building block for creating novel therapeutic agents. The rigid cyclobutane scaffold can serve as a bioisostere for other groups, such as a tert-butyl group, while presenting vectors for chemical modification in a defined 3D space.[32]

-

Enzyme Inhibition: The carboxylic acid can act as a zinc-binding group in metalloenzymes or form key hydrogen bonds in the active site of enzymes like histone deacetylases (HDACs) or acetyl-CoA carboxylase (ACC).[9][33]

-

GPCR Ligands: The rigid scaffold can properly orient the 2-fluorophenyl group and other substituents to fit into the binding pockets of G-protein coupled receptors.

-

Metabolic Stability: The fluorophenyl group can enhance metabolic stability, a critical property for developing orally bioavailable drugs.[5]

The ability to synthesize and separate all four stereoisomers allows for a detailed exploration of the structure-activity relationship (SAR), enabling the identification of the optimal stereochemistry for target engagement and pharmacological effect.

Conclusion

While 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid may be a novel chemical entity, its structure is built upon principles that are central to modern medicinal chemistry. This guide provides a comprehensive framework for its synthesis, purification, and detailed characterization. By leveraging established protocols for analogous structures and applying a suite of modern analytical techniques, researchers can confidently produce and validate this compound. Its unique combination of a rigid scaffold, a key pharmacophoric group, and a metabolically robust aromatic ring positions it as a valuable and versatile building block for the next generation of therapeutic agents.

References

Click to expand

- Bak, D. A., & Conrow, K. (1966). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry, 31(11), 3608-3611.

- BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers.

- Cardnell, P. C., et al. (1968). The mass spectra of some sila-cyclobutane and -cyclobutene derivatives. Journal of the Chemical Society, Dalton Transactions.

- Cardnell, P. C., et al. (1968). Mass spectra of isomeric derivatives of cyclobutane and cyclohexene. Journal of the Chemical Society B: Physical Organic, 304-307.

- BenchChem. (2025). In-Depth Technical Guide: Physicochemical Properties of Cyclobutane-1,2-dicarboxylic Acid Isomers.

- Meanwell, N. A. (2018). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Journal of Medicinal Chemistry, 61(14), 5822-5880.

- Arthanari, H., & Wagner, G. (2017). The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC, NIH.

- de la Cruz, P., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(4), 1588-1598.

- Doc Brown's Chemistry. (2026).

- ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?

- ResearchGate. (2024).

- de la Cruz, P., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives.

- Phenomenex. (n.d.). Chiral HPLC Column.

- International Journal of Pharmacy & Pharmaceutical Research. (2020).

- Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC.

- ACS Publications. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry.

- RSC Publishing. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science.

- BOC Sciences. (n.d.).

- Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485-1538.

- CymitQuimica. (n.d.). CAS 3721-95-7: Cyclobutanecarboxylic acid.

- NIH PubChem. (n.d.). Cyclobutanecarboxylic acid | C5H8O2 | CID 19494.

- Smagacz, M., et al. (2017). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. PLOS One.

- SpectraBase. (n.d.). 4-Fluorophenol - Optional[19F NMR] - Chemical Shifts.

- Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their. UND Scholarly Commons.

- Berezina, E. A., et al. (2021). Synthesis, Structure, and Spectral-Luminescent Properties of Peripherally Fluorinated Mg(II) and Zn(II) Octaphenyltetraazaporphyrins. PMC.

- YouTube. (2020).

- Nishida, N., & Shimada, I. (2017).

- ScholarWorks. (2023).

- PrepChem.com. (n.d.).

- ResearchGate. (2026).

- NIH PubChem. (n.d.). 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid | C11H11FO2 | CID 22722124.

- Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid.

- Almansa, C., et al. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed.

- Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC.

- Eberson, L., & Wistrand, L. G. (1976). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.

- PMC. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.

- ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide.

- Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.

- C-Therm Technologies Ltd. (2019). Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA).

- NETZSCH Analyzing & Testing. (2021).

- Sigma-Aldrich. (n.d.). 5-(4-fluorophenyl)pyridine-2-carboxylic acid.

- NextSDS. (n.d.). 1-[(2-fluorophenyl)

- NIH PubChem. (n.d.). 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354.

- ResearchGate. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.

- NIH PubChem. (n.d.). 2-Methylcyclobutane-1-carboxylic acid | C6H10O2 | CID 13214071.

Sources

- 1. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01727K [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid | C11H11FO2 | CID 22722124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Methylcyclobutane-1-carboxylic acid | C6H10O2 | CID 13214071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 13. researchgate.net [researchgate.net]

- 14. cymitquimica.com [cymitquimica.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. spectrabase.com [spectrabase.com]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Mass spectra of sila-cyclobutane and -cyclobutene derivatives - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 22. Mass spectra of isomers. Part I. Cyclobutanes and cyclohexenes of molecular formula C10H16 - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 23. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 24. researchgate.net [researchgate.net]

- 25. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 29. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]

- 30. resolvemass.ca [resolvemass.ca]

- 31. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One [journals.plos.org]

- 32. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid exact mass and molecular weight

An In-Depth Technical Guide: Physicochemical Characterization of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid: Exact Mass and Molecular Weight

Introduction

In modern pharmaceutical research and development, the precise characterization of novel chemical entities is a foundational requirement. The identity, purity, and structure of a compound must be unequivocally established to ensure reproducible results in biological assays and to meet stringent regulatory standards. Among the most critical physicochemical parameters are the molecular weight and the exact mass. While often used interchangeably in broader contexts, these two values are distinct and provide different, yet complementary, information essential for analytical characterization.

This technical guide provides an in-depth analysis of the molecular weight and exact mass of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid , a substituted cyclobutane derivative. We will explore the theoretical basis for these values, the methodologies for their determination, and their practical significance in a drug discovery and development setting.

Compound Identity and Structure

The first step in any analytical characterization is to define the molecule's structure and elemental composition.

-

Systematic Name: 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid

-

Molecular Formula: C₁₂H₁₃FO₂

The molecular formula is derived from its constituent parts: a cyclobutane ring, a carboxylic acid group, a 2-fluorophenyl group, and a methyl group. Based on this formula, we can calculate the core physicochemical properties.

Core Physicochemical Properties: Molecular Weight vs. Exact Mass

Understanding the distinction between molecular weight and exact mass is critical for the correct application and interpretation of analytical data, particularly from mass spectrometry.[1][2]

-

Molecular Weight (or Molar Mass): This value represents the weighted average mass of a molecule based on the natural abundance of all its constituent isotopes.[2] It is calculated using the standard atomic weights of the elements as found on the periodic table. This value is typically used in stoichiometric calculations for bulk materials, such as preparing solutions of a specific molarity.

-

Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁹F).[3] High-resolution mass spectrometry (HRMS) instruments are capable of measuring this value with high precision, making it an indispensable tool for determining a molecule's elemental composition.[4]

The quantitative data for 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid are summarized below.

| Parameter | Value | Units |

| Molecular Formula | C₁₂H₁₃FO₂ | - |

| Molecular Weight | 208.23 g/mol | g/mol |

| Exact Mass | 208.0900 Da | Daltons (Da) |

The diagram below illustrates the conceptual difference in how these two fundamental properties are derived.

Caption: Derivation of Molecular Weight vs. Exact Mass.

Methodology for Determination and Application

Calculating Molecular Weight

The molecular weight is calculated by summing the average atomic weights of all atoms in the molecular formula (C₁₂H₁₃FO₂).

-

(12 × 12.011) + (13 × 1.008) + (1 × 18.998) + (2 × 15.999) = 208.23 g/mol

This value is fundamental for gravimetric analysis and solution preparation in the laboratory.

Determining Exact Mass via High-Resolution Mass Spectrometry (HRMS)

The exact mass is a cornerstone of modern chemical analysis, providing a high degree of confidence in a compound's elemental composition.[5] It is calculated using the masses of the principal isotopes:

-

(12 × 12.000000) + (13 × 1.007825) + (1 × 18.998403) + (2 × 15.994915) = 208.0900 Da

Experimentally, this value is confirmed using HRMS instruments like Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) analyzers. The ability to measure mass to several decimal places allows researchers to distinguish between compounds that have the same nominal mass but different elemental formulas.[4] For example, two different molecules may both have a nominal mass of 208, but their distinct exact masses, as measured by HRMS, would confirm their unique identities.

The workflow for leveraging exact mass in compound verification is outlined below.

Caption: Experimental workflow for exact mass determination.

Significance in Drug Development

In the context of drug development, the precise measurement of mass is not merely an academic exercise; it is a critical component of several key stages:

-

Structure Elucidation: An experimentally determined exact mass is often the first and most definitive piece of evidence to confirm the elemental formula of a newly synthesized compound.[6]

-

Purity Assessment: HRMS can detect and identify impurities, even those with the same nominal mass as the active pharmaceutical ingredient (API), by resolving their different exact masses.

-

Metabolite Identification: During preclinical studies, identifying drug metabolites is crucial for understanding a compound's safety and efficacy profile. HRMS allows researchers to propose elemental formulas for unknown metabolites based on accurate mass measurements of both parent ions and their fragments.[5]

Conclusion

For 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid , the molecular weight (208.23 g/mol ) and exact mass (208.0900 Da) are fundamental physicochemical constants. The molecular weight is essential for routine laboratory work involving bulk substance, while the exact mass is a highly specific identifier used in conjunction with high-resolution mass spectrometry to confirm elemental composition with exceptional confidence. For researchers in drug discovery and development, a thorough understanding and precise measurement of these values are indispensable for advancing a compound from initial synthesis to clinical evaluation.

References

- Vertex AI Search. (2022). What is the Difference Between Exact Mass and Molecular Weight.

- Waters Corporation. Exact Mass Measurement - A Powerful Tool in Identification and Confirmation.

- Quora. (2017). What is the difference between molecular weight and exact mass?.

- Quora. (2020). What is the difference between molecular weight and exact mass?.

- University of Colorado Boulder. Exact Molecular Mass versus Molecular Weight.

- Chromatography Online. (2010). Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications.

- BioChemCalc. Exact Mass Calculator | Fast & Free.

- Reddit. (2023). Exact mass vs molecular weight.

- Molport. 1-(2-fluorophenyl)-3-methylcyclobutane-1-carboxylic acid.

- PMC. (2017). Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis.

- Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass.

- PubChem. 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid.

- NIST. (2012). NIST Mass and Fragment Calculator Software.

- Cayman Chemical. Tools.

- Scientific Instrument Services. Exact Mass Calculator, Single Isotope Version.

- St. Olaf College. Exact mass calculater.

- Spectroscopy Online. (2007). Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects.

Sources

- 1. differencebetween.com [differencebetween.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Exact Mass Calculator | Fast & Free | BioChemCalc [biochemcalc.com]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

Thermodynamic Stability of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid Isomers: A Computational and Experimental Framework

An In-Depth Technical Guide:

Abstract

The stereochemical configuration of a drug candidate profoundly influences its pharmacological and toxicological profile. Consequently, understanding the relative thermodynamic stabilities of all possible stereoisomers is a cornerstone of modern drug development. This guide provides a comprehensive framework for determining the thermodynamic stability of the stereoisomers of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid, a molecule featuring two chiral centers and the complexities of a strained, puckered ring system. We will explore the structural nuances of the four possible stereoisomers, detailing the interplay of steric hindrance, torsional strain, and stereoelectronic effects introduced by the fluorine substituent. This guide presents a robust, step-by-step computational protocol using Density Functional Theory (DFT) for an in-silico prediction of relative stabilities. Furthermore, it outlines an experimental strategy for validation via diastereomeric equilibration. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, providing a reliable roadmap for researchers navigating the challenges of stereoisomer characterization.

Introduction: The Critical Role of Stereoisomer Stability in Medicinal Chemistry

In drug discovery, the three-dimensional arrangement of atoms is not a trivial detail; it is often the primary determinant of a molecule's biological activity. Molecules with multiple chiral centers, such as 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid, can exist as multiple stereoisomers. While enantiomers possess identical physical properties in an achiral environment, diastereomers can have vastly different stabilities, solubilities, and pharmacokinetic profiles.[1] The thermodynamically most stable isomer is often the most prevalent in an equilibrium mixture, which can have significant implications for synthesis, purification, and formulation.[2]

The cyclobutane motif, a "bioisostere" for phenyl rings or larger cycloalkanes, offers a unique, conformationally restricted scaffold that is increasingly utilized in medicinal chemistry to enhance sp³ character and improve metabolic stability.[3][4][5] However, the non-planar, "puckered" nature of the cyclobutane ring introduces subtle conformational challenges that dictate substituent orientation and, therefore, overall molecular stability.[6][7] The presence of a fluorine atom on the phenyl ring further complicates this analysis by introducing potent electronic effects that can influence intramolecular interactions.[8][9]

This guide will systematically deconstruct the factors governing the stability of the four stereoisomers of our target molecule and provide actionable protocols for their assessment.

Structural Analysis of the Stereoisomers

1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid possesses two chiral centers at the C1 and C2 positions of the cyclobutane ring. This gives rise to two pairs of enantiomers, which are diastereomeric to each other. We will refer to these as the cis and trans diastereomers, based on the relative orientation of the methyl and carboxylic acid groups.

-

(1R,2S)- and (1S,2R)-isomers: The cis enantiomeric pair.

-

(1R,2R)- and (1S,2S)-isomers: The trans enantiomeric pair.

The relationship between these isomers is visualized below.

Caption: Stereoisomeric relationships of the target molecule.

The primary factors influencing the stability of these isomers are:

-

Ring Puckering: Cyclobutane adopts a puckered conformation to relieve torsional strain, creating pseudo-axial and pseudo-equatorial positions.[6][7] The energetic penalty for placing bulky substituents in axial positions is a key determinant of stability.

-

Steric Interactions: In the cis isomer, the bulky 2-fluorophenyl and methyl groups are on the same face of the ring, leading to potential 1,2-steric strain. In the trans isomer, these groups are on opposite faces, which is generally expected to be more stable.

-

Stereoelectronic Effects: The electronegative fluorine atom can engage in non-covalent interactions. While a classic anomeric effect is not present within the carbocyclic ring, dipole-dipole interactions and potential weak hydrogen bonding between the fluorine and the carboxylic acid proton could stabilize certain conformations.[10][11]

Theoretical Framework: Predicting Stability with DFT

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a powerful and cost-effective method for accurately predicting the relative Gibbs free energies (ΔG) of isomers.[12][13][14] A lower Gibbs free energy corresponds to higher thermodynamic stability. The following workflow is a robust approach to this problem.

Caption: Computational workflow for determining relative isomer stability.

Protocol 1: Detailed DFT Calculation Methodology

This protocol describes the step-by-step process for calculating the relative Gibbs free energy of the isomers.

Pillar of Trustworthiness: Each geometry optimization must be followed by a frequency calculation. The absence of imaginary frequencies confirms that the structure is a true energy minimum, not a transition state, ensuring the validity of the calculated energy.[15][16]

-

Structure Preparation:

-

Using a molecular editor (e.g., Avogadro, ChemDraw), build the 3D structures for one enantiomer of the cis diastereomer (e.g., 1R,2S) and one of the trans diastereomer (e.g., 1R,2R). Enantiomers are energetically identical in an achiral environment, so calculating one from each pair is sufficient.

-

-

Conformational Search (Causality Explanation):

-

Why: Small molecules, especially those with rotatable bonds (like the phenyl ring and carboxylic acid group), can exist in numerous conformations. Simply optimizing the initial drawing may lead to a local, not global, energy minimum. A thorough conformational search is essential to locate the lowest energy conformer for each diastereomer, which is critical for an accurate stability comparison.[17][18]

-

How: Employ a molecular mechanics force field (e.g., MMFF94) to rapidly explore the conformational space. Software like Spartan or the Conformer module in Gaussian can automate this process. Retain the top 5-10 unique low-energy conformers for each diastereomer for further analysis.

-

-

DFT Geometry Optimization:

-

For each conformer identified in the previous step, perform a full geometry optimization using a DFT method.

-

Software: Gaussian, ORCA, etc.

-

Functional: B3LYP is a widely used and well-validated functional for organic molecules, offering a good balance of accuracy and computational cost.[14][19]

-

Basis Set: Start with a modest basis set like 6-31G* for the optimization.

-

Example Input (Gaussian):

-

-

Frequency Calculation:

-

Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-31G*).

-

Verification: Confirm that the output shows zero imaginary frequencies. If one is present, the structure is a transition state and must be perturbed and re-optimized.

-

Data Extraction: This step yields the Zero-Point Energy (ZPE) and thermal corrections to Gibbs Free Energy.

-

-

Energy Refinement (Optional but Recommended):

-

Why: For more accurate energy differences, a single-point energy calculation can be performed on the optimized geometry using a larger, more flexible basis set. This captures electronic effects more accurately without the high cost of re-optimization.

-

Basis Set: 6-311+G(d,p) is a good choice. The + indicates diffuse functions (important for non-covalent interactions) and (d,p) indicates polarization functions (for more accurate bonding description).

-

Example Input (Gaussian):

-

-

Final Energy Calculation:

-

The final Gibbs Free Energy (G) for each conformer is the sum of the refined single-point electronic energy (from Step 5) and the thermal correction to Gibbs Free Energy (from Step 4).

-

For each diastereomer (cis and trans), the energy of its most stable conformer is used for the final comparison.

-

Illustrative Data Presentation

The final computed energies should be summarized in a table for clear comparison. The isomer with the lowest Gibbs Free Energy is predicted to be the most thermodynamically stable.

| Isomer Configuration | Electronic Energy (Hartree) at B3LYP/6-311+G(d,p) | Gibbs Free Energy Correction (Hartree) at B3LYP/6-31G* | Final Gibbs Free Energy (G) (Hartree) | Relative Free Energy (ΔG) (kcal/mol) |

| trans (1R,2R) | -X.xxxxxx1 | +Y.yyyyy1 | -Z.zzzzz1 | 0.00 |

| cis (1R,2S) | -X.xxxxxx2 | +Y.yyyyy2 | -Z.zzzzz2 | +1.50 |

Note: The values above are hypothetical and for illustrative purposes only. A positive ΔG indicates lower stability relative to the most stable isomer.

Experimental Validation: Diastereomeric Equilibration

While computational methods are highly predictive, experimental validation is the ultimate arbiter of scientific truth. For isomers that can interconvert under accessible conditions, an equilibration study can directly measure the thermodynamic stability difference.[12]

The key to this experiment is finding conditions that allow for the epimerization at one of the chiral centers (C1), which is more likely due to the acidity of the alpha-proton to the carboxyl group, allowing the cis and trans diastereomers to interconvert and reach a thermodynamic equilibrium.

Protocol 2: Equilibration Study Methodology

-

Sample Preparation:

-

Start with a sample of the compound, either as a pure diastereomer (cis or trans) or a mixture of both. A non-equilibrium mixture is required.

-

-

Condition Screening (Causality Explanation):

-

Why: Epimerization at the C1 carbon requires reversible formation of an enolate or enol intermediate. This is typically achieved by using a base. The choice of base and solvent is critical; it must be strong enough to deprotonate C1 but not so strong as to cause unwanted side reactions. The temperature will affect the rate of equilibration.

-

How: Screen various conditions. Start with a mild, non-nucleophilic base like DBU (1,8-Diazabicycloundec-7-ene) in a polar aprotic solvent like DMSO or THF. Run small-scale experiments at different temperatures (e.g., 60 °C, 80 °C, 100 °C).

-

-

Time Course Monitoring:

-

Set up the reaction under the optimal conditions found in Step 2.

-

At regular time intervals (e.g., 1h, 4h, 8h, 24h, 48h), withdraw an aliquot of the reaction mixture.

-

Immediately quench the aliquot with a weak acid (e.g., dilute HCl) to neutralize the base and stop the equilibration.

-

Extract the compound into an organic solvent (e.g., ethyl acetate), dry, and remove the solvent.

-

-

Analysis of Diastereomeric Ratio:

-

Analyze the composition of each quenched aliquot using an appropriate analytical technique.

-

¹H NMR Spectroscopy: The protons on the cyclobutane ring of the cis and trans isomers will have different chemical shifts and coupling constants. Integration of distinct, well-resolved peaks can provide the diastereomeric ratio (dr).

-

Chiral HPLC/SFC: A chiral column can separate all four stereoisomers, but for determining the diastereomeric ratio, a standard reverse-phase HPLC may be sufficient to separate the cis and trans diastereomers.

-

-

Confirmation of Equilibrium:

-

Plot the diastereomeric ratio versus time. The system has reached equilibrium when the ratio no longer changes over successive time points.

-

Pillar of Trustworthiness: To definitively prove a true thermodynamic equilibrium has been reached, the experiment should be performed starting from both a cis-enriched sample and a trans-enriched sample. Both experiments should converge to the same final diastereomeric ratio.[2]

-

-

Calculating ΔG from Experimental Data:

-

Once the equilibrium constant (K_eq = [trans]/[cis]) is determined from the final, stable ratio, the difference in Gibbs Free Energy can be calculated using the equation: ΔG = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin.

-

Conclusion and Implications

This guide has established a dual-pronged approach, combining high-level DFT calculations with a practical experimental equilibration protocol, to rigorously determine the thermodynamic stability of the stereoisomers of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid. The computational workflow provides a predictive, atomistic-level understanding of the energetic landscape, while the experimental method offers tangible validation.

For drug development professionals, this knowledge is invaluable. It informs synthetic route design, allowing chemists to target the most stable isomer or develop conditions to favor it. It aids in the development of purification strategies and provides critical insight into the long-term stability of the active pharmaceutical ingredient (API) in various formulations. By applying the robust, self-validating protocols detailed herein, researchers can confidently characterize their lead compounds, mitigating risks and accelerating the path to clinical development.

References

-

University of Groningen. (2023, March 31). Thermodynamics Determine the Diastereochemical Outcome of Catalytic Reactions. University of Groningen Research Portal. [Link]

-

Freitas, M. P. (2025, August 4). Energetic Insights into the Fluorination of Cyclobutane: Mono- and Difluorocyclobutanes. ResearchGate. [Link]

-

Deprez, J. et al. (n.d.). Combining density functional theory (DFT) and collision cross-section (CCS) calculations to analyze the gas-phase behaviour of small molecules and their protonation site isomers. Analyst (RSC Publishing). [Link]

-

Cárdenas-Jirón, G. I. et al. (2017, December 20). DFT Calculations and Statistical Mechanics Applied to Isomerization of Pseudosaccharins. MDPI. [Link]

-

PatSnap. (2026, March 16). How to Enhance Stability of Conformational Isomers in Formulations. Eureka by PatSnap. [Link]

-

Aliev, A. E. et al. (2012, July 20). Diastereomer configurations from joint experimental-computational analysis. PubMed. [Link]

-

Grygorenko, O. O. et al. (2023, February 13). Expanding the Chemical Space of 1,2-Difunctionalized Cyclobutanes. ACS Publications. [Link]

-

Alagona, G. & Ghio, C. (2002, April 20). A Computational and Experimental Study on the Relative Stabilities of Cis and Trans Isomers of N-Alkylamides in Gas Phase and in Solution. The Journal of Physical Chemistry A - ACS Publications. [Link]

-

RSC Publishing. (n.d.). DFT Calculations and Statistical Mechanics Applied to Isomerization of Pseudosaccharins. [Link]

-

Imperial College London. (n.d.). Cycloalkanes. [Link]

-

Neuroquantology. (n.d.). Theoretical Analysis of Different C8H14IsomersFrom Their Stability: DFT Level of Study. [Link]

-

Davies, S. G. et al. (2025, May 23). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. PMC. [Link]

-

Pate, B. H. et al. (n.d.). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. PMC - NIH. [Link]

-

ResearchGate. (2025, August 6). Determination of the rotational barrier for kinetically stable conformational isomers via NMR and 2D TLC. An Introductory organic chemistry experiment. [Link]

-

ResearchGate. (n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. [Link]

-

Beak, P. & Johnson, T. A. (2000, July 29). Dynamic Thermodynamic Resolution: Control of Enantioselectivity through Diastereomeric Equilibration. Accounts of Chemical Research - ACS Publications. [Link]

-

Wikipedia. (n.d.). Anomeric effect. [Link]

-

DOE OSTI. (n.d.). High‐Pressure Characterization of Two Stereoisomers of Tetranitroester Cyclobutane. [Link]

-

Beilstein Journal of Organic Chemistry. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

-

André, C. et al. (2006, February 1). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

-

Simón-Carbó, A. et al. (2023, March 20). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Natural Product Reports. (2022, June 15). Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans. [Link]

-

Gouverneur, V. et al. (n.d.). Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. PMC. [Link]

-

Michigan State University. (n.d.). Stereoisomers. MSU Chemistry. [Link]

Sources

- 1. Stereoisomers [www2.chemistry.msu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cycloalkanes [ch.ic.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 10. Anomeric effect - Wikipedia [en.wikipedia.org]

- 11. Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.rug.nl [research.rug.nl]

- 13. Combining density functional theory (DFT) and collision cross-section (CCS) calculations to analyze the gas-phase behaviour of small molecules and their protonation site isomers - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. neuroquantology.com [neuroquantology.com]

- 15. DFT Calculations and Statistical Mechanics Applied to Isomerization of Pseudosaccharins | IntechOpen [intechopen.com]

- 16. researchgate.net [researchgate.net]

- 17. How to Enhance Stability of Conformational Isomers in Formulations [eureka.patsnap.com]

- 18. Diastereomer configurations from joint experimental-computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Solubility profile of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid in polar organic solvents

An In-depth Technical Guide to the Solubility Profile of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid in Polar Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility profile of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid in a range of polar organic solvents. In the absence of extensive empirical data for this specific molecule, this document emphasizes a foundational, science-led approach. It integrates theoretical principles of solubility with predictive modeling and robust experimental design. This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the methodologies, ensuring a thorough understanding of the solubility landscape of this compound.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability, manufacturability, and overall therapeutic efficacy.[1] For a novel compound like 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid, a comprehensive understanding of its solubility in various polar organic solvents is a prerequisite for downstream processes such as formulation development, crystallization, and purification.[2][3] This guide will delineate a systematic approach to elucidating this solubility profile, from theoretical underpinnings to practical experimental execution.

Molecular Structure Analysis and Its Implications for Solubility

A detailed examination of the molecular structure of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid provides initial insights into its likely solubility behavior.

-

Carboxylic Acid Group (-COOH): This functional group is the primary driver of polarity and is capable of acting as both a hydrogen bond donor and acceptor.[4][5][6] This suggests a propensity for solubility in polar solvents that can engage in hydrogen bonding.

-

Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring increases the molecule's polarity and can influence intermolecular interactions.

-

Cyclobutane Ring and Methyl Group: These nonpolar, hydrophobic moieties will generally decrease solubility in highly polar solvents like water but can enhance solubility in less polar organic solvents.[4][5][6][7]

Based on the "like dissolves like" principle, it is anticipated that 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid will exhibit favorable solubility in polar organic solvents such as alcohols, ketones, and esters, where both polar and nonpolar interactions can be accommodated.[4][5][8]

Theoretical and Predictive Approaches to Solubility

Prior to extensive experimental work, computational models can provide valuable predictions of solubility, aiding in solvent selection and experimental design.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful method for predicting solubility based on the principle that "like dissolves like."[9][10] HSP decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion forces): Arising from temporary dipoles.

-

δP (Polar forces): Stemming from permanent dipoles.

-

δH (Hydrogen bonding): Resulting from the energy of hydrogen bonds.[10][11]

A solvent is likely to dissolve a solute if their Hansen parameters are similar.[12] By calculating or estimating the HSP for 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid and comparing them to the known HSP of various polar organic solvents, a ranked list of potential solvents can be generated.[13]

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a quantum chemistry-based model that can predict thermodynamic properties, including solubility, with a high degree of accuracy.[1][14][15] This method calculates the chemical potential of a solute in a solvent based on the interaction energies of their molecular surfaces.[16] COSMO-RS is particularly useful for screening a wide range of solvents and can provide a quantitative prediction of solubility, often with an accuracy within 0.5 to 1.5 log units.[14] For novel compounds where experimental data is scarce, COSMO-RS serves as an invaluable ab initio predictive tool.[17]

Experimental Determination of Solubility

A systematic experimental approach is crucial for accurately determining the solubility profile. The following workflow outlines a robust methodology.

Caption: Figure 1: A structured workflow for determining the solubility of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid.

Materials and Equipment

-

1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid (API)

-

Selected polar organic solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

-

Volumetric flasks and pipettes

Step-by-Step Experimental Protocol: Equilibrium Shake-Flask Method

This method is a widely accepted standard for determining equilibrium solubility.[18]

-

Preparation: Add an excess amount of the API to a series of vials, ensuring enough solid will remain undissolved at equilibrium.

-

Solvent Addition: Accurately dispense a known volume of each selected polar organic solvent into the corresponding vials.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C and/or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[18] The time to reach equilibrium should be confirmed by measuring the concentration at different time points until it remains constant.[18]

-

Sample Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilution and Analysis: Immediately dilute the filtered sample with a suitable mobile phase to prevent precipitation. Analyze the concentration of the API in the diluted samples using a validated HPLC method.

-

Quantification: Calculate the solubility of the API in each solvent based on the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, mol/L).

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data

| Solvent | Dielectric Constant | Hansen Parameters (δD, δP, δH) | Experimental Solubility (mg/mL) at 25°C |

| Ethanol | 24.5 | (15.8, 8.8, 19.4) | To be determined |

| Acetone | 20.7 | (15.5, 10.4, 7.0) | To be determined |

| Ethyl Acetate | 6.0 | (15.8, 5.3, 7.2) | To be determined |

| Acetonitrile | 37.5 | (15.3, 18.0, 6.1) | To be determined |

| DMSO | 47.0 | (18.4, 16.4, 10.2) | To be determined |

Note: Hansen parameter values are examples and should be sourced from reliable databases.

Thermodynamic Analysis of Dissolution

The process of dissolution can be understood through its thermodynamic components.[19] The overall Gibbs free energy of dissolution (ΔG_sol) determines the spontaneity of the process and is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution.

Caption: Figure 2: The enthalpy changes involved in the dissolution process.

The solubility of a compound is influenced by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.[19][20] For carboxylic acids, the ability to form strong hydrogen bonds with polar protic solvents like ethanol often leads to a favorable (exothermic) enthalpy of solvation and, consequently, higher solubility.

Factors Influencing the Solubility Profile

Several factors can affect the measured solubility of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid.

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[21][22]

-

pH of the Medium: As a carboxylic acid, the compound's solubility in aqueous or protic solvents will be highly dependent on the pH. At a pH above its pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.[22][23]

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to characterize the solid form used in the solubility studies.

-

Particle Size: Decreasing the particle size increases the surface area available for solvation, which can lead to a faster dissolution rate and, to a lesser extent, an increase in equilibrium solubility for very small particles.[21]

Conclusion and Future Directions

This guide has provided a comprehensive, first-principles approach to determining the solubility profile of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid in polar organic solvents. By combining theoretical predictions with a rigorous experimental methodology, a detailed and reliable understanding of the compound's solubility can be achieved. The data generated from these studies will be instrumental in guiding formulation strategies, process development, and ultimately, the successful progression of this compound through the drug development pipeline. Future work should focus on expanding the range of solvents tested, investigating the effect of temperature and pH in detail, and characterizing the solid-state properties of the API.

References

- CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.

- Cordova, I.W., et al. (2024). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Industrial & Engineering Chemistry Research.

- LibreTexts. (2024, October 16). 15.4: Physical Properties of Carboxylic Acids. Chemistry LibreTexts.

- Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.

- Cordova, I.W., et al. (2024). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents.

- Klamt, A., et al. (2022). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?.

- LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Chemistry LibreTexts.

- Starr, J. N., & King, C. J. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research.

- University of Minnesota Libraries. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Zenodo. Prediction of Solubility with COSMO-RS.

- Hansen, C. M. (n.d.). Hansen Solubility Parameters.

- Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- Schoff, C. K. (2018, May 8). Hansen Solubility Parameters (HSP): 1—Introduction.

- ResearchGate. (n.d.). Hansen solubility parameter for polar solvents.

- Wikipedia. (n.d.). Hansen solubility parameter.

- Iversen, N., et al. (n.d.). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). PMC.

- Pérez-Sánchez, A., et al. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC.

- Facco, P., et al. (2024, July 20).

- Sigma-Aldrich. (n.d.).

- World Health Organiz

- Zhang, C., et al. (2014, March 18). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents.

- IJNRD. (2022, November). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.

- LibreTexts. (2026, January 27). 17.5: Factors that Affect Solubility. Chemistry LibreTexts.

- ResearchGate. (n.d.).

- Ascendia Pharmaceutical Solutions. (1970, January 1). 4 Factors Affecting Solubility of Drugs.

- Slideshare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.

- Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?.

- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.

- PubChem. (n.d.). 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid.

- LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions. Chemistry LibreTexts.

- OpenStax. (2021, August 29). Thermodynamics of the Dissolution Process. YouTube.

Sources

- 1. approcess.com [approcess.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. paint.org [paint.org]

- 12. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. zenodo.org [zenodo.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. who.int [who.int]

- 19. m.youtube.com [m.youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. ijnrd.org [ijnrd.org]

- 22. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 23. ascendiacdmo.com [ascendiacdmo.com]

An In-depth Technical Guide to the Proposed Mechanism of Action for 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic Acid Derivatives as Novel Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-(2-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid represent a novel class of small molecules with potential therapeutic applications in oncology. While direct mechanistic studies on this specific chemical series are not yet extensively published, analysis of their structural components—a fluorophenyl group, a cyclobutane ring, and a carboxylic acid moiety—allows for the formulation of a plausible hypothesis regarding their mechanism of action. This guide posits that these derivatives function as inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical cascade frequently dysregulated in cancer.[1][2][3] We propose that the primary molecular target within this pathway is the serine/threonine kinase AKT1. This document provides a comprehensive overview of this hypothesized mechanism, supported by evidence from structurally related compounds, and outlines a detailed experimental framework for its validation.

Introduction: The Rationale for a Hypothesized Mechanism

The development of targeted cancer therapies hinges on the identification of novel chemical scaffolds that can selectively modulate key oncogenic signaling pathways. The structure of 1-(2-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid derivatives incorporates several features that suggest a potential role as kinase inhibitors. The fluorophenyl group is a common motif in many approved drugs and is known to enhance metabolic stability and binding affinity.[4][5] The rigid, puckered conformation of the cyclobutane ring can provide a unique three-dimensional structure that may confer selectivity and potency.[6]

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development.[1][7] Specifically, the AKT1 isoform is a key downstream effector in this pathway, and its hyperactivation promotes tumorigenesis.[8] Based on these considerations, we hypothesize that 1-(2-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid derivatives exert their potential anticancer effects through the targeted inhibition of AKT1.

The Proposed Signaling Pathway and Point of Intervention

We propose that 1-(2-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid derivatives act as inhibitors of AKT1, preventing its phosphorylation and subsequent activation. This intervention would disrupt the downstream signaling cascade, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Figure 1: Proposed mechanism of action targeting the PI3K/AKT/mTOR pathway.

Experimental Validation Workflow

A rigorous, multi-step experimental approach is required to validate the hypothesized mechanism of action. The following workflow outlines the key experiments, from initial cytotoxicity screening to target engagement and downstream signaling analysis.

Figure 2: A step-by-step workflow for validating the proposed mechanism of action.

Detailed Experimental Protocols

Part 1: Assessment of Cytotoxicity using MTT Assay

This assay determines the concentration at which the compound inhibits cell viability by 50% (IC50).

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the 1-(2-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid derivative and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9][10][11]

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Part 2: Confirmation of Target Engagement via In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant AKT1.

Protocol:

-

Reaction Setup: In a 96-well plate, combine recombinant active AKT1 enzyme, a specific AKT1 substrate peptide (e.g., a GSK-3 derived peptide), and the test compound at various concentrations.[13]

-

Initiate Reaction: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Part 3: Analysis of Downstream Signaling by Western Blot

This technique is used to detect changes in the phosphorylation status of AKT1 and its downstream targets.

Protocol:

-

Cell Lysis: Treat cancer cells with the test compound at its IC50 concentration for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated AKT1 (Ser473 and Thr308), total AKT1, phosphorylated downstream targets (e.g., p-GSK3β), and a loading control (e.g., β-actin or GAPDH).[19][20]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Part 4: Evaluation of Cellular Effects through Wound Healing (Scratch) Assay

This assay assesses the effect of the compound on cancer cell migration.

Protocol:

-

Create a Monolayer: Grow a confluent monolayer of cancer cells in a 6-well plate.

-

Create a "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.[21][22]

-

Treatment: Replace the medium with fresh medium containing the test compound at a sub-lethal concentration (to minimize confounding effects of cytotoxicity). Include a vehicle control.

-

Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) for up to 48 hours using a microscope.[23]

-

Data Analysis: Measure the area of the wound at each time point and calculate the rate of wound closure. Compare the migration rate of treated cells to that of control cells.

Quantitative Data from Structurally Related Compounds

While specific IC50 values for 1-(2-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid derivatives are not yet available in the public domain, data from related compounds can provide a benchmark for expected potency. For example, some fluorophenyl-containing pyrazolopyrimidine derivatives have shown high AKT1 inhibition with IC50 values in the nanomolar range.[24] Specifically, compound 10h from one study exhibited an IC50 of 24.3 nM against AKT1.[24]

Table 1: Representative IC50 Values for Structurally Related AKT Inhibitors

| Compound Class | Target | IC50 (nM) | Reference |

| Pyrazolopyrimidine Derivative (10h) | AKT1 | 24.3 | [24] |

| Celecoxib Analogue (OSU-03012) | PDK-1/Akt Pathway | ~2,000-5,000 | [25] |

| Phenylpyrazole Derivative (AT7867) | Pan-Akt | <10 | [26] |

Note: These values are for compounds with different core structures but share some features (e.g., aromatic rings, potential for kinase inhibition) and are provided for comparative purposes only.

Conclusion and Future Directions

The proposed mechanism of action, centered on the inhibition of the PI3K/AKT/mTOR pathway via direct targeting of AKT1, provides a solid foundation for the continued investigation of 1-(2-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid derivatives as potential anticancer agents. The experimental workflow detailed in this guide offers a systematic approach to validate this hypothesis. Successful validation would position this chemical series as a promising new class of targeted therapeutics for a range of cancers characterized by aberrant PI3K/AKT signaling.

Future studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo efficacy studies in relevant animal models of cancer. Furthermore, identifying predictive biomarkers will be crucial for patient stratification in potential future clinical trials.

References

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

SOPHiA GENETICS. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]

-

Quartzy. (2017, May 1). Cell viability assays: MTT assay application and protocol. Retrieved from [Link]

- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.

- Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(31), 3793-3802.

-

ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]

- Janku, F., Hong, D. S., Fu, S., Piha-Paul, S. A., Naing, A., Falchook, G. S., Tsimberidou, A. M., Stepanek, V. M., Moulder, S. L., Lee, J. J., Luthra, R., Zinner, R. G., Kurzrock, R., & Meric-Bernstam, F. (2014). Assessing PIK3CA mutation as a mechanism of resistance to everolimus in a patient with neuroendocrine carcinoma. Journal of Clinical Oncology, 32(3), e6-e9.

-